Thiamiprine

Immunopharmacology Drug Safety Assessment Autoimmune Disease Models

QC laboratories validating azathioprine methods cannot substitute generic thiopurines for EP Impurity G-structural differences mandate a certified reference standard. Thiamiprine (CAS 5581-52-2) addresses this gap: • Certified Azathioprine EP Impurity G/USP Related Compound G reference standard for method validation specificity & linearity. • Differentiated safety: S-(1-methyl-4-nitro-1H-imidazol-5-yl) moiety reduces toxicity vs. 6-thioguanine; oral LD50 450 mg/kg in mice. • SAR tool: nucleoside derivatives show reduced in vivo potency, enabling prodrug activation & metabolic pathway studies.

Molecular Formula C9H8N8O2S
Molecular Weight 292.28 g/mol
CAS No. 5581-52-2
Cat. No. B1682796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamiprine
CAS5581-52-2
Synonyms6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-1H-purin-2-amine
BW 57-323
BW-57-323
Guaneran
thiamiprine
Molecular FormulaC9H8N8O2S
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1SC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-]
InChIInChI=1S/C9H8N8O2S/c1-16-3-13-6(17(18)19)8(16)20-7-4-5(12-2-11-4)14-9(10)15-7/h2-3H,1H3,(H3,10,11,12,14,15)
InChIKeyYFTWHEBLORWGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiamiprine (CAS 5581-52-2): A 2-Amino Thiopurine with a Differentiated Safety Profile for Research & Analytical Applications


Thiamiprine (CAS 5581-52-2), also known as Guaneran, is the 2-amino congener of azathioprine, belonging to the thiopurine class of cytotoxic purine antagonists [1]. It functions as an antimetabolite that interferes with nucleic acid synthesis and is characterized as an aryl sulfide [2]. As an established pharmaceutical impurity standard (Azathioprine EP Impurity G/USP Related Compound G) and a research compound with documented immunosuppressive and antiarthritic properties, it serves distinct roles in both analytical quality control and preclinical investigation [3].

Why Thiamiprine Cannot Be Substituted with 6-Thioguanine or Azathioprine in Analytical and Research Settings


Generic substitution among thiopurines is not supported by evidence. While thiamiprine shares a class with 6-mercaptopurine (6-MP), azathioprine (AZA), and 6-thioguanine (6-TG), these analogs exhibit distinct structural features, metabolic pathways, and crucially, different safety profiles [1]. The S-(1-methyl-4-nitro-1H-imidazol-5-yl) moiety, which is absent in 6-TG, has been shown to impart greater safety to thiamiprine by decreasing toxicity while maintaining potency [1]. Furthermore, in analytical chemistry, thiamiprine is not a general-purpose thiopurine but a specifically designated and regulated impurity (Azathioprine EP Impurity G), requiring certified reference materials that cannot be replaced by other thiopurines for method validation or quality control [2].

Quantitative Differentiation of Thiamiprine (CAS 5581-52-2): Comparative Evidence Guide


Enhanced Therapeutic Index of Thiamiprine Relative to 6-Thioguanine in a Preclinical Arthritis Model

In a direct comparative study evaluating thiopurine aglycons in the rat adjuvant arthritis model, thiamiprine demonstrated a more favorable safety profile than 6-thioguanine (6-TG), despite having similar potency. The safety improvement was directly attributed to the S-(1-methyl-4-nitro-1H-imidazol-5-yl) moiety [1].

Immunopharmacology Drug Safety Assessment Autoimmune Disease Models

Comparative Acute Toxicity of Thiamiprine and Azathioprine in Mice

In a comparative toxicology study, thiamiprine and azathioprine exhibited different acute toxicity profiles in mice. The oral LD50 for thiamiprine was 450 mg/kg, whereas azathioprine's oral LD50 is reported to be significantly higher at 2500 mg/kg [1][2]. This substantial difference in acute oral toxicity underscores the distinct safety liabilities between these closely related thiopurine analogs.

Toxicology Drug Safety Preclinical Development

Thiamiprine Nucleosides: Reduced In Vivo Potency Compared to Parent Aglycon

A direct comparative study of thiamiprine and its nucleoside derivatives (riboside, 2'-deoxyriboside, arabinoside) in the rat adjuvant arthritis model revealed that the parent compound (aglycon) is more potent. The riboside and 2'-deoxyriboside were less active than thiamiprine, and the arabinoside was completely inactive and nontoxic [1].

Prodrug Design Medicinal Chemistry Pharmacokinetics

Validated HPLC Method for Thiamiprine Analysis and Preparative Isolation

A validated reverse-phase (RP) HPLC method has been established for the analysis of thiamiprine using a Newcrom R1 column. The mobile phase consists of acetonitrile, water, and phosphoric acid under simple conditions. This method is scalable and suitable for preparative separation to isolate impurities [1]. Furthermore, commercial vendors offer thiamiprine with certified purity validated by HPLC, such as 99.64% .

Analytical Chemistry Quality Control Method Validation

Key Research and Industrial Applications for Thiamiprine (CAS 5581-52-2) Based on Quantitative Evidence


Analytical Reference Standard for Pharmaceutical Quality Control (QC) and Method Validation

Thiamiprine is a pharmacopeial impurity standard (Azathioprine EP Impurity G / USP Related Compound G) [1]. As such, its primary industrial application is in analytical chemistry and pharmaceutical QC. Laboratories developing or validating HPLC methods for azathioprine drug substance or drug product testing require a certified reference standard of this specific impurity to ensure method accuracy, linearity, and specificity . The existence of a validated RP-HPLC method further supports its use in this context .

Preclinical Research into Thiopurine Safety and Therapeutic Index

For research groups focused on the toxicology and therapeutic window of immunosuppressive agents, thiamiprine offers a unique comparator tool. Its documented safety profile relative to 6-thioguanine (safer with a more favorable therapeutic index) [1] and its distinct acute toxicity profile compared to azathioprine (LD50 450 mg/kg vs. 2500 mg/kg in mice) provide a quantitative basis for comparative studies aimed at understanding the structural features of the S-(1-methyl-4-nitro-1H-imidazol-5-yl) moiety that confer differentiated safety characteristics within the thiopurine class [1].

Medicinal Chemistry Studies on Thiopurine Prodrugs and Metabolism

Thiamiprine serves as a valuable tool compound for investigating the structure-activity relationships (SAR) of thiopurine prodrugs. The finding that its nucleoside derivatives (riboside, 2'-deoxyriboside) are less potent in vivo than the parent aglycon, and that the arabinoside is inactive [1], provides a clear framework for research into the metabolic activation, transport, and target engagement of this class of compounds. This information is directly relevant for the rational design of new thiopurine-based therapeutics with optimized pharmacokinetic profiles.

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